Pseudocyphellarin a

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pseudocyphellarin A is a carbonyl compound.

常见问题

Basic Research Questions

Q. What analytical methods are most reliable for identifying Pseudocyphellarin A in lichen species?

this compound is identified through a combination of thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). TLC with solvent systems like toluene:acetic acid (85:15) yields distinct Rf values (e.g., 0.44 under UV 254 nm), while HPLC retention times and MS fragmentation patterns (e.g., m/z 416, 210, 178) provide further specificity . UV-Vis spectroscopy can detect characteristic absorption bands for β-Orcinol depsides (e.g., λmax ~260 nm). Cross-referencing with biosynthetically related compounds (e.g., Pseudocyphellarin B, 2′-O-methyl derivatives) ensures accurate identification .

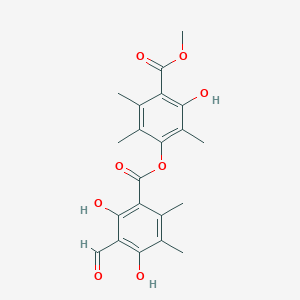

Q. How is this compound structurally characterized, and what are its key spectroscopic features?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and X-ray crystallography. Key features include the β-Orcinol aromatic ring system, ester linkages, and substituents (e.g., methyl or hydroxyl groups at positions 2′ and 3′). Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 417) and fragmentation pathways (e.g., loss of acetyl groups) . UV reactivity (e.g., orange-brown fluorescence under long-wave UV) and color changes with acid sprays (e.g., pale yellow to grey halo) are diagnostic in TLC .

Q. What are the known biosynthetic pathways for this compound in lichens?

this compound is a β-Orcinol depside synthesized via polyketide pathways. Its biosynthesis involves acetyl-CoA and malonyl-CoA precursors, with modular polyketide synthases (PKS) catalyzing chain elongation and cyclization. Methyltransferases and oxidases introduce substituents (e.g., 2′-O-methylation). Biosynthetic relationships with compounds like Isothis compound and Phenarctin suggest shared intermediates and divergent post-PKS modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported distribution across lichen species?

Discrepancies in occurrence (e.g., presence in Dendriscosticta vs. absence in some Pseudocyphellaria species) may stem from environmental factors (e.g., UV exposure, nutrient availability) or taxonomic misidentification. To address this:

- Validate species identification using ITS2 barcoding .

- Replicate extraction protocols (e.g., acetone vs. methanol solvents) to account for solubility differences .

- Use LC-MS/MS for trace-level detection and compare with vouchered herbarium specimens .

Q. What experimental designs are optimal for studying this compound’s bioactivity in vitro?

Prioritize assays aligned with its ecological roles (e.g., UV protection, antimicrobial activity):

- Antioxidant assays : DPPH radical scavenging with dose-response curves (IC50 values).

- Antimicrobial screens : Microdilution against lichen-associated pathogens (e.g., Bacillus subtilis).

- Cytotoxicity tests : MTT assays on human cell lines to assess therapeutic potential. Include controls for compound stability (e.g., light exposure, pH effects) and validate results via HPLC post-assay to confirm integrity .

Q. How should researchers address variability in this compound quantification across studies?

Standardize protocols using:

- Internal standards : Deuterated analogs or structurally similar compounds (e.g., Pseudocyphellarin B).

- Calibration curves : Linear ranges (0.1–100 µg/mL) with R² > 0.98.

- Inter-laboratory validation : Collaborative trials to assess reproducibility. Statistical tools like the Benjamini-Hochberg procedure can control false discovery rates in high-throughput datasets .

Q. Tables for Methodological Reference

| Bioassay Design | Critical Controls | Relevant Metrics |

|---|---|---|

| Antioxidant (DPPH) | Ascorbic acid, solvent blanks | IC50, % inhibition at 50 µg/mL |

| Antimicrobial (MIC) | Gentamicin, DMSO vehicle | Minimum Inhibitory Concentration (µM) |

Q. Key Considerations for Data Interpretation

- Taxonomic specificity : Cross-reference lichen specimens with molecular barcodes (e.g., ITS2) to avoid misidentification .

- Chemical stability : Store extracts in amber vials at -20°C to prevent degradation .

- Statistical rigor : Apply corrections for multiple comparisons (e.g., Bonferroni, FDR) to avoid Type I errors .

属性

分子式 |

C21H22O8 |

|---|---|

分子量 |

402.4 g/mol |

IUPAC 名称 |

(3-hydroxy-4-methoxycarbonyl-2,5,6-trimethylphenyl) 3-formyl-2,4-dihydroxy-5,6-dimethylbenzoate |

InChI |

InChI=1S/C21H22O8/c1-8-10(3)16(23)13(7-22)18(25)15(8)21(27)29-19-11(4)9(2)14(20(26)28-6)17(24)12(19)5/h7,23-25H,1-6H3 |

InChI 键 |

UHFZDRSLNDPMRZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC)O)C)O)C=O)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。